3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide
Description
Properties
CAS No. |
918432-94-7 |
|---|---|
Molecular Formula |
C26H32N4O2 |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C26H32N4O2/c1-18-12-14-21(15-13-18)29-26(32)24(11-4-5-16-27)30-25(31)23(28)17-20-9-6-8-19-7-2-3-10-22(19)20/h2-3,6-10,12-15,23-24H,4-5,11,16-17,27-28H2,1H3,(H,29,32)(H,30,31)/t23-,24+/m1/s1 |
InChI Key |
PCCJCSKLZYDLRJ-RPWUZVMVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC2=CC=CC3=CC=CC=C32)N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC3=CC=CC=C32)N |
Origin of Product |
United States |
Preparation Methods
Peptide Coupling Reactions
-
- Naphthalen-1-yl-D-alanine
- N-(4-methylphenyl)-L-lysine
- Coupling agents (e.g., EDC, HOBt)
-
- Dissolve naphthalen-1-yl-D-alanine in a suitable solvent (e.g., DMF or DMSO).
- Add the coupling agent and stir at room temperature to activate the carboxylic acid group.
- Introduce N-(4-methylphenyl)-L-lysine and allow the reaction to proceed for several hours.
- Purify the resulting product through chromatography.
Expected Yields:
Typical yields for peptide coupling reactions range from 60% to 90%, depending on the purity of starting materials and reaction conditions.
Side Chain Modifications
Methodology for Modifications:
Protection/Deprotection Steps:
- Protect functional groups on amino acids using standard protecting groups (e.g., Boc or Fmoc).
- After coupling, deprotect to yield the final compound.
-
- Common reagents include:
- TFA (trifluoroacetic acid) for deprotection.
- Bases such as NaOH or K2CO3 for neutralization steps.
- Common reagents include:
Alternative Synthetic Routes
Synthesis via Solid-phase Peptide Synthesis (SPPS):
-
- Use a resin-bound amino acid as a starting point.
-
- Sequentially add protected amino acids, removing protecting groups as necessary between couplings.
-
- Cleave the final product from the resin using TFA or other cleavage agents.
- Higher control over reaction conditions.
- Easier purification steps due to solid support.
Data Table of Reaction Conditions
| Step | Reagent/Condition | Expected Yield (%) |
|---|---|---|
| Peptide Coupling | EDC, HOBt, DMF | 60-90 |
| Protection | Boc or Fmoc | N/A |
| Deprotection | TFA | N/A |
| Solid-phase Synthesis | Resin-bound amino acids | >85 |
Research Findings
Recent studies have indicated that modifications in the structure of compounds similar to "3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide" can significantly enhance their biological activity. For instance, compounds with naphthalene moieties have been noted for their potential in targeting specific receptors involved in various diseases.
Moreover, utilizing different coupling agents has been shown to affect both yield and purity, with EDC/HOBt being particularly effective in promoting high-yield reactions without significant side products.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of the target compound and its analogues:
Key Observations:
Aromatic Substituents :
- The target compound’s naphthalen-1-yl group distinguishes it from analogues with smaller aromatic systems (e.g., benzyl in , 4-nitrophenyl in ). The larger naphthalene system enhances hydrophobic interactions and may influence binding affinity in biological systems.
- The positional isomerism of the naphthalene group (1-yl vs. 2-yl in ) could lead to differences in molecular packing and solubility.
Molecular Weight and Complexity :
Physicochemical and Crystallographic Properties
- Conformational Stability : Chalcone derivatives with fluorophenyl groups (e.g., ) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting flexibility. The rigid naphthalene system in the target compound may restrict conformational freedom, enhancing crystallinity.
Biological Activity
3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound notable for its unique structural characteristics, which include a naphthalene moiety and a combination of D-alanine and L-lysine. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide is , with an average mass of approximately 432.568 g/mol. Its structure is characterized by:
- Naphthalene Group : Provides aromatic properties that may enhance binding to biological targets.
- Amino Acid Backbone : The presence of D-alanine and L-lysine may influence its interaction with receptors and enzymes.
Structural Comparison Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide | Structure | Combination of naphthalene with two distinct amino acids |
| Naphthalenyl-D-alanine | Contains a naphthalene group | Simpler structure without L-lysine |
| N-(4-methylphenyl)-L-serine | Similar aromatic substitution | Different amino acid backbone |
| D-alanylleucinamide | Contains leucine instead of lysine | Variation in side chain properties |
Preliminary studies indicate that 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide interacts with various biological targets, including:
- Receptors : Potential binding to neurotransmitter receptors could imply roles in neuropharmacology.
- Enzymes : Interaction with metabolic enzymes may influence pathways relevant to disease states.
Research Findings
Research has highlighted several biological activities associated with this compound:
- Inflammation Modulation : The compound may act as an inhibitor of the NLRP3 inflammasome, which is implicated in several inflammatory diseases such as Alzheimer's and Parkinson's disease .
Case Studies
- Study on Anti-inflammatory Properties : A recent study investigated the efficacy of similar compounds in inhibiting the NLRP3 inflammasome. While direct data on 3-(Naphthalen-1-yl)-D-alanyl-N-(4-methylphenyl)-L-lysinamide is limited, its structural analogs demonstrated significant inhibition, suggesting potential therapeutic implications for chronic inflammation .
- Neuroprotective Effects : In vitro studies have suggested that compounds with similar structures may exhibit neuroprotective effects through modulation of neurotransmitter systems, potentially offering insights into the therapeutic applications for neurodegenerative diseases.
Binding Affinity Studies
Interaction studies often utilize techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics with target proteins.
- Isothermal Titration Calorimetry (ITC) : To determine thermodynamic parameters of binding.
These methods are crucial for elucidating the compound's mechanism of action and potential therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
